molecular formula C7H7BrClNO2 B6304999 5-Bromo-3-chloro-2,6-dimethoxypyridine CAS No. 1917346-65-6

5-Bromo-3-chloro-2,6-dimethoxypyridine

Cat. No.: B6304999
CAS No.: 1917346-65-6
M. Wt: 252.49 g/mol
InChI Key: KOYNSIXIWRTUMI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2,6-dimethoxypyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C₇H₇BrClNO₂, and it has a molecular weight of 252.49 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2,6-dimethoxypyridine typically involves the bromination and chlorination of 2,6-dimethoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2,6-dimethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridines, while oxidation or reduction reactions may modify the methoxy groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2,6-dimethoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on the pyridine ring

Properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNSIXIWRTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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